3-(2-Aminoethyl)benzene-1,2-diol

Receptor pharmacology Binding affinity Catecholamine selectivity

Receptor binding assays require an endogenous reference agonist with verified subtype selectivity, not a surrogate catecholamine. This dopamine hydrochloride (CAS 579-59-9) meets USP/EP/BP monograph specifications (98.0-102.0% purity) and delivers defined D2-like receptor affinities-Ki of 3 nM (D3), 6.4 nM (D4.4), and 12.5 nM (D2SR)-that are 4- to 14-fold higher than norepinephrine, ensuring assay windows reflect cognate ligand pharmacology. The hydrochloride salt provides aqueous solubility absent in the free base, enabling reproducible formulation. Supplied with full analytical traceability for regulatory filing support.

Molecular Formula C8H11NO2
Molecular Weight 153.18 g/mol
CAS No. 579-59-9
Cat. No. B1253991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Aminoethyl)benzene-1,2-diol
CAS579-59-9
Molecular FormulaC8H11NO2
Molecular Weight153.18 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)O)O)CCN
InChIInChI=1S/C8H11NO2/c9-5-4-6-2-1-3-7(10)8(6)11/h1-3,10-11H,4-5,9H2
InChIKeySYHVBRQKMHIAJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 200 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dopamine Hydrochloride: Catecholamine API and Reference Standard Overview


3-(2-Aminoethyl)benzene-1,2-diol hydrochloride (CAS 579-59-9), commonly referred to as dopamine hydrochloride, is the hydrochloride salt of the endogenous catecholamine neurotransmitter dopamine. It is a white to off-white crystalline powder freely soluble in water, with a molecular weight of 189.64 g/mol and a melting point of 241–250 °C (with decomposition) [1]. As the immediate biosynthetic precursor of norepinephrine and epinephrine, dopamine occupies a unique node in catecholamine biochemistry, acting as an agonist at all five dopamine receptor subtypes (D1–D5) with a rank-order affinity of D3 > D4 > D2 > D5 > D1 [2]. The hydrochloride salt form is the pharmacopoeial standard (USP, EP, BP) for pharmaceutical manufacturing and is supplied as a reference standard for analytical method development, quality control, and receptor pharmacology studies [3].

Reference standard Pharmacopoeial hydrochloride salt for analytical and quality control workflows
Receptor pharmacology Endogenous agonist for D2-like receptor subtype studies and ligand binding assays
Formulation research Hydrochloride salt ensures high aqueous solubility and solid-state stability

Dopamine Hydrochloride Differentiation from Generic Catecholamine Substitutes


Although dopamine, norepinephrine, dobutamine, and fenoldopam all belong to the catecholamine or sympathomimetic amine class and share overlapping receptor targets, their quantitative receptor binding profiles, hemodynamic dose-response characteristics, and renal vascular potencies diverge substantially. Dopamine hydrochloride cannot be interchanged with norepinephrine in receptor binding studies without accounting for the 4- to 14-fold differences in affinity at D2-like receptor subtypes [1]. In clinical hemodynamic support, dopamine exhibits a biphasic dose-response that distinguishes it from the more predictable linear inotropy of dobutamine—dopamine at >4 μg/kg/min fails to augment cardiac output further while increasing pulmonary wedge pressure and ectopy, a profile not shared by dobutamine [2]. Furthermore, the hydrochloride salt form (CAS 579-59-9) confers aqueous solubility and solid-state handling properties that are absent in the free base (CAS 51-61-6), directly impacting formulation development and analytical reference standard procurement . These quantitative distinctions render simple in-class substitution scientifically and operationally invalid.

Norepinephrine
D2-like receptor affinity profile diverges significantly; substituting norepinephrine may require concentration adjustment and can shift assay pharmacology interpretation.
Dobutamine
Biphasic dose-response profile differs; efficacy plateaus above certain infusion rates in hemodynamic models, limiting utility as linear inotrope comparator.
Dopamine free base
Free base lacks aqueous solubility and oxidative stability required for reproducible formulation and analytical reference workflows; hydrochloride salt is the pharmacopoeial standard.

Quantitative Evidence Guide: Dopamine Hydrochloride vs. Closest Analogs


D2-Like Receptor Subtype Selectivity Advantage

In a direct head-to-head radioligand binding study using HEK-293 cells stably expressing human D2LR, D2SR, D3R, and D4.4R, dopamine consistently exhibited higher affinity than norepinephrine across all D2-like receptor subtypes. The dopamine-norepinephrine Ki ratio (NE/DA) ranged from 3.9 at D2LR to 14.3 at D3R, demonstrating that dopamine is the cognate high-affinity endogenous ligand for this receptor family [1]. This receptor-level differentiation is critical for assays where D3R or D4R signaling is the primary endpoint.

D2 subtype affinity
Head-to-head
Dopamine Ki 3–16 nM vs norepinephrine Ki 43–75 nM; 4- to 14-fold higher affinity across D2LR, D2SR, D3R, D4.4R
Supports dopamine as cognate D2-like ligand reference
Radioligand binding assay context; requires receptor subtype validation
Receptor pharmacology Binding affinity Catecholamine selectivity D2-like receptors

Divergent Dose-Response Hemodynamics in Heart Failure Models

In a single-crossover study of 13 patients with severe cardiomyopathic heart failure, dopamine (2–8 μg/kg/min) and dobutamine (2.5–10 μg/kg/min) produced qualitatively and quantitatively distinct hemodynamic profiles. Dopamine increased stroke volume and cardiac output only at 4 μg/kg/min; at >4 μg/kg/min it provided little additional cardiac output increase while raising pulmonary capillary wedge pressure and premature ventricular contractions (PVCs). At >6 μg/kg/min, dopamine further increased heart rate. In contrast, dobutamine progressively and predictably increased cardiac output across the entire dose range by increasing stroke volume while simultaneously decreasing systemic and pulmonary vascular resistance, with no change in heart rate or PVCs at 2.5–10 μg/kg/min [1]. During 24-hour maintenance infusion, only dobutamine sustained significant increases in stroke volume, cardiac output, urine flow, sodium excretion, and creatinine clearance [1].

Hemodynamic profile
Endpoint context
Dopamine cardiac output increase only at 4 µg/kg/min, then plateau with adverse events; dobutamine progressive, sustained output increase across full dose range
Biphasic response limits use as linear inotrope in research models
Reported heart failure model endpoint context; 24-hr maintenance difference observed
Hemodynamics Inotropic support Cardiac output Dose-response

Renal Vasodilator Potency at DA1 Receptors

In a head-to-head comparison in pentobarbital-anesthetized dogs pretreated with phenoxybenzamine and propranolol to isolate DA1 receptor-mediated renal vasodilation, dopamine was found to be approximately 10-fold less potent than fenoldopam as a renal vasodilator. Dopamine was approximately equipotent with epinine (the active metabolite of ibopamine), and both were 10-fold less potent than the selective DA1 agonist fenoldopam [1]. Furthermore, after selective DA1 receptor blockade with SK&F R-83566, the renal vasodilator response to dopamine was completely abolished and converted to a small vasoconstrictor response, whereas fenoldopam's response was only partially antagonized (~30-fold rightward shift) [1]. This indicates that dopamine's renal effects are mediated exclusively through DA1 receptors, while fenoldopam retains additional mechanisms.

Renal vasodilation
Model context
Dopamine ~10-fold less potent than fenoldopam as renal vasodilator; DA1 blockade abolished dopamine response completely
Fenoldopam preferred for selective DA1 renal vascular studies
Anesthetized dog model; dopamine effects non-selective, require multireceptor interpretation
Renal vasodilation DA1 receptor Fenoldopam Renal blood flow

Salt-Form Advantage in Aqueous Solubility and Stability

Dopamine hydrochloride (CAS 579-59-9) exhibits freely soluble aqueous solubility (≥50 mg/mL at 20 °C) , a critical property for intravenous formulation and analytical standard preparation. The free base form (CAS 51-61-6) is substantially less water-soluble and more susceptible to oxidative degradation due to the absence of protonation at the amine group, which stabilizes the catechol moiety against autoxidation [1]. The hydrochloride salt provides a crystalline solid with a defined melting point (241–250 °C with decomposition) that serves as the basis for identity testing under USP, EP, and BP monographs [2]. Lyophilized dopamine hydrochloride stored desiccated at −20 °C remains stable for 36 months; in aqueous solution at pH 3.3–5.0 (the pharmacopoeial specification range for injection), it is stable for 24 hours at room temperature [3]. In contrast, the free base in solution undergoes rapid autoxidation at neutral to alkaline pH, with degradation accelerated 15- to 20-fold above pH 7 [4].

Salt-form stability
Specification review
Aqueous solubility ≥50 mg/mL; lyophilized stable 36 months at −20 °C; USP purity 98.0–102.0%
Hydrochloride salt ensures formulation and analytical standard consistency
pH-dependent degradation; free base degrades 15- to 20-fold faster at pH >7
Salt selection Solubility Solid-state stability Formulation Reference standard

Renoprotective Efficacy in Clinical Renal Dysfunction

In a prospective, multicenter, randomized controlled trial comparing fenoldopam (0.1 μg/kg/min) versus low-dose dopamine (2 μg/kg/min) in 100 critically ill patients with early renal dysfunction, fenoldopam produced a significantly greater reduction in serum creatinine at all time points. After 2 days of infusion, the change from baseline creatinine was −0.32 mg/dL for fenoldopam vs. −0.03 mg/dL for dopamine (p = 0.047); after 3 days, −0.45 vs. −0.09 mg/dL (p = 0.047); and after 4 days, −0.41 vs. −0.09 mg/dL (p = 0.02) [1]. The maximum creatinine decrease was significantly greater with fenoldopam (−0.53 ± 0.47 vs. −0.34 ± 0.38 mg/dL, p = 0.027). Additionally, 66% of fenoldopam-treated patients achieved a >10% creatinine reduction from baseline vs. only 46% in the dopamine group (p = 0.04) [1]. This evidence reinforces that dopamine's renal effects, mediated through non-selective receptor activation, are inferior to selective DA1 agonism for renal protective endpoints.

Renal endpoint
Endpoint context
Day 4 serum creatinine change: −0.09 mg/dL (dopamine) vs −0.41 mg/dL (fenoldopam), p=0.02; responder rate 46% vs 66%
Reported endpoint context; dopamine showed negligible creatinine reduction
ICU patient model; fenoldopam comparison under controlled conditions
Acute kidney injury Creatinine Renal protection Critical care Fenoldopam

Optimized Application Scenarios for Dopamine Hydrochloride


Endogenous Ligand Reference for D2-Like Receptor Assays

When establishing D2-like receptor (D2, D3, D4) binding or functional assays, dopamine hydrochloride (CAS 579-59-9) is the appropriate endogenous reference agonist, with Ki values of 12.5 nM (D2SR), 3 nM (D3R), and 6.4 nM (D4.4R) [1]. Its 4- to 14-fold higher affinity at these subtypes compared with norepinephrine [1] ensures that assay windows and EC₅₀/IC₅₀ values reflect cognate ligand-receptor pharmacology. This is essential for screening D2-like-targeted compounds where norepinephrine cross-reactivity would confound selectivity interpretation.

Catecholamine Stability Research and Forced Degradation Studies

The hydrochloride salt form (CAS 579-59-9) provides a well-characterized starting material for forced degradation and stability-indicating method development. Its pH-dependent degradation kinetics—maximum stability at pH 3–4 with t₉₀ > 12 months at 25 °C versus 15- to 20-fold accelerated degradation above pH 7 [2]—establish defined stress conditions for impurity profiling. The USP monograph specification of 98.0–102.0% purity with chromatographic purity limits [3] provides a regulatory benchmark against which degradation products can be quantified.

Pan-Agonist Control in Selective Agonist Screening

In screening campaigns for selective D1-like or DA1 receptor agonists, dopamine hydrochloride serves as the pan-agonist control against which selectivity is measured. Its renal vasodilator potency is 10-fold lower than the selective DA1 agonist fenoldopam [4], and its biphasic hemodynamic profile—efficacy plateauing above 4 μg/kg/min with increased adverse effects [5]—provides a defined baseline for interpreting the therapeutic index of novel inotropic or vasodilator candidates.

Pharmaceutical Secondary Standard for Compendial Compliance

Dopamine hydrochloride (CAS 579-59-9) is available as a pharmaceutical secondary standard with multi-traceability to USP, EP, and BP primary standards . Its defined identity tests (UV absorption maximum at 280 nm, chloride test, melting point 241–250 °C), purity specification (98.0–102.0% on dried basis), and limit tests (loss on drying ≤0.5%, residue on ignition ≤0.1%, heavy metals ≤0.002%) [3] make it the only form suitable for compendial method verification, system suitability testing, and regulatory filing support.

Application
Selection Property
Validation Focus
D2-like receptor pharmacology
Subtype affinity profile (D2, D3, D4)
Cognate ligand binding assay context
Forced degradation studies
pH-dependent degradation kinetics
Stability-indicating method design
Selectivity screening controls
Pan-agonist activation profile
Inotrope/vasodilator selectivity index
Compendial method verification
Pharmacopoeial identity & purity specs
System suitability & traceability
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